[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
Übersicht
Beschreibung
“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” is a chemical compound that has been the subject of various studies . It is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold . This compound has been used in the construction of various other compounds and has been modified over the past 20 years .
Synthesis Analysis
The synthesis of “this compound” has been achieved through various methods. One such method involves a one-step amide condensation reaction using 3,4-diaminofurazan and oxalic acid . Another method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .Molecular Structure Analysis
The molecular formula of “this compound” is C4H4N6O . Its average mass is 152.114 Da and its monoisotopic mass is 152.044662 Da .Chemical Reactions Analysis
The “this compound” has been used in various chemical reactions. For instance, it has been used in the construction of other compounds and its further modifications . It has also been used in the synthesis of spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles] by the reaction of pyrrolooxazinetriones with diaminofurazan .Physical and Chemical Properties Analysis
“this compound” is a colorless high-melting crystalline solid . It is readily soluble in DMSO, DMF, and other organic solvents, poorly soluble in alkanes, and insoluble in water . It has a positive color test (cherry color) with an alcoholic solution of FeCl3 due to the presence of an enolic hydroxy group .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Reaction with Glyoxal: The reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal and pyruvic aldehyde produced [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds were obtained in near quantitative yield under slightly basic conditions. The dehydration steps under forcing conditions lead to the desired [1,2,5]oxadiazolo[3,4-b]pyrazine and its analogs, showcasing their stability and potential for synthesis pathways (Willer et al., 2012).
Electronic and Optical Properties
- Electrochemical and Photophysical Properties: A study on push-pull derivatives based on [1,2,5]oxadiazolo[3,4-b]pyrazine revealed its strong electron-withdrawing characteristics. These compounds displayed emissive properties in solid-state and solution, demonstrating important solvatochromism and extra-large Stokes shifts. These properties indicate potential applications in electronic and optical materials (Verbitskiy et al., 2022).
Synthesis of Novel Compounds
- Novel 6-(het)aryl-5-aryl-5H-imidazo Derivatives: A study on the synthesis of novel 5-aryl-5H-imidazo derivatives from 5,6-diamino[1,2,5]oxadiazolo[3,4-b]pyrazines showcased the compound's versatility in creating new structures. This involved a two-step strategy leading to products confirmed by X-ray diffraction analysis (Kvashnin et al., 2018).
Potential for Sensory Applications
- Sensitivity to Nitroaromatic Compounds: A study synthesized 5-(9-Ethyl-9H-carbazol-3-yl)-substituted [1,2,5]oxadiazolo[3,4-b]pyrazines to explore their photophysical and sensory properties. These compounds showed sensitivity to nitrobenzene and 2,4-dinitrotoluene vapors, indicating potential applications in the detection of nitro-explosive substances (Verbitskiy et al., 2018).
Antibacterial Properties
- Haemophilus influenzae Antibacterial Agents: Research on the synthesis of 5-hydroxy[1,2,5] oxadiazolo[3,4-b]pyrazines revealed their potential as selective antibacterial agents against Haemophilus influenzae. The study highlighted the significance of halogenated phenyl groups at C-6 in enhancing antibacterial activity (Beebe et al., 2003).
Zukünftige Richtungen
The future directions for the study of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol” could include further exploration of its potential applications in various fields such as medicinal chemistry and high-energy molecules . Additionally, more studies could be conducted to understand its mechanism of action and to develop new synthetic approaches .
Wirkmechanismus
Target of Action
The primary target of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is the mitochondria . It acts as a mitochondrial uncoupler , which disrupts the proton gradient established by the electron transport chain in mitochondria .
Mode of Action
This compound interacts with its target, the mitochondria, by uncoupling oxidative phosphorylation . This uncoupling leads to an increase in the oxygen consumption rate , which is a measure of the compound’s uncoupling activity .
Biochemical Pathways
The action of this compound affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the formation of ATP through this pathway . The downstream effects of this action include an increase in oxygen consumption and a decrease in ATP production .
Pharmacokinetics
It is known that the compound is readily soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in oxygen consumption and a decrease in ATP production . In an in vivo model of Nonalcoholic Steatohepatitis (NASH), the compound decreased liver triglyceride levels and showed improvement in fibrosis, inflammation, and plasma ALT .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in organic environments
Eigenschaften
IUPAC Name |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJDXTDPQNIWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337477 | |
Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24294-89-1 | |
Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.